N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]naphthalene-1-carboxamide N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]naphthalene-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 2097894-97-6
VCID: VC5438329
InChI: InChI=1S/C22H21N3O3S/c26-22(19-9-5-7-16-6-1-2-8-18(16)19)23-14-15-24-20-10-3-4-11-21(20)25(17-12-13-17)29(24,27)28/h1-11,17H,12-15H2,(H,23,26)
SMILES: C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CCNC(=O)C4=CC=CC5=CC=CC=C54
Molecular Formula: C22H21N3O3S
Molecular Weight: 407.49

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]naphthalene-1-carboxamide

CAS No.: 2097894-97-6

Cat. No.: VC5438329

Molecular Formula: C22H21N3O3S

Molecular Weight: 407.49

* For research use only. Not for human or veterinary use.

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]naphthalene-1-carboxamide - 2097894-97-6

Specification

CAS No. 2097894-97-6
Molecular Formula C22H21N3O3S
Molecular Weight 407.49
IUPAC Name N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]naphthalene-1-carboxamide
Standard InChI InChI=1S/C22H21N3O3S/c26-22(19-9-5-7-16-6-1-2-8-18(16)19)23-14-15-24-20-10-3-4-11-21(20)25(17-12-13-17)29(24,27)28/h1-11,17H,12-15H2,(H,23,26)
Standard InChI Key IUBHLVODIGJVHK-UHFFFAOYSA-N
SMILES C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CCNC(=O)C4=CC=CC5=CC=CC=C54

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, N-[2-(3-cyclopropyl-2,2-dioxo-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]naphthalene-1-carboxamide, reflects its hybrid structure (Figure 1) . Key features include:

  • Benzothiadiazole core: A bicyclic system with two sulfur atoms and two nitrogen atoms, stabilized by sulfone groups at positions 2 and 2.

  • Cyclopropyl substituent: Attached at position 3 of the benzothiadiazole ring, contributing steric bulk and electronic effects.

  • Naphthalene-1-carboxamide side chain: A lipophilic aromatic group linked via an ethyl spacer to the benzothiadiazole nitrogen.

Table 1: Molecular Properties

PropertyValue
CAS Number2097894-97-6
Molecular FormulaC₂₂H₂₁N₃O₃S
Molecular Weight407.49 g/mol
SMILESC1CC1N2C3=CC=CC=C3N(S2(=O)=O)CCNC(=O)C4=CC=CC5=CC=CC=C54
XLogP4.2 (estimated)

Synthesis and Structural Modifications

Synthetic Routes

Benzothiadiazole derivatives are typically synthesized through multistep protocols involving:

  • Benzothiadiazole ring formation: Cyclocondensation of o-phenylenediamine derivatives with sulfonylating agents.

  • Functionalization: Introduction of the cyclopropyl group via nucleophilic substitution or cross-coupling reactions.

  • Side-chain attachment: Amide coupling between the ethylamine intermediate and naphthalene-1-carboxylic acid using reagents like EDCl/HOBt .

Table 2: Key Reaction Steps

StepReaction TypeReagents/Conditions
1Benzothiadiazole synthesisSOCl₂, DMF, 0–5°C, 12 h
2Cyclopropane introductionCyclopropyl magnesium bromide, THF, −78°C
3Amide couplingEDCl, HOBt, DIPEA, DCM, rt

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) due to its lipophilic naphthalene moiety . Stability studies indicate degradation under strongly acidic (pH <3) or basic (pH >10) conditions, with a half-life of >24 hours at neutral pH .

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J=8.2 Hz, 1H, naphthalene-H), 7.85–7.35 (m, 10H, aromatic), 3.72 (t, J=6.0 Hz, 2H, CH₂), 3.15 (t, J=6.0 Hz, 2H, CH₂), 1.55–1.45 (m, 1H, cyclopropyl), 0.95–0.85 (m, 4H, cyclopropyl) .

  • HRMS (ESI+): m/z 408.1532 [M+H]⁺ (calc. 408.1538) .

CompoundTargetIC₅₀/KiMechanism
HA-155 (reference)ATX5.6 nMCompetitive
PF-8380ATX1.7 nMNon-competitive
KM-28 (structural analog)PDE10A3.0 µMUncompetitive

Applications in Drug Discovery

Anti-inflammatory Activity

The sulfone groups in benzothiadiazoles facilitate interactions with pro-inflammatory cytokines (e.g., TNF-α, IL-6) . In silico docking studies predict strong binding to the ATX hydrophobic pocket (ΔG = −9.8 kcal/mol) .

Recent Developments and Patents

Patent Landscape

  • WO2022050529A1 (2021): Covers benzothiadiazole-carboxamide hybrids for analyte detection, highlighting their utility in diagnostic assays .

  • US20140364414A1 (2014): Discloses PDE inhibitors for metabolic disorders, emphasizing structural similarities to this compound .

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